N-benzyl-6-ethoxy-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine
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Description
N-benzyl-6-ethoxy-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine class, known for their diverse applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
Triazines, including compounds similar to N-benzyl-6-ethoxy-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, can be synthesized through various methods. Liu et al. (2023) described an iodine-mediated method for the synthesis of 6-alkylthio-1,3,5-triazine-2,4-diamines, which might be adaptable for our compound of interest (Liu, Li, Fan, & Huang, 2023).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied. Hwang et al. (2006) explored the molecular structure of a similar triazine compound, providing insights into its crystalline structure and bonding interactions (Hwang, Tu, Wang, & Lee, 2006).
Chemical Reactions and Properties
Triazines participate in various chemical reactions due to their reactive sites. Chau et al. (1998) studied the synthesis and reactions of 1,2,4-triazines, which could offer insights into the chemical behavior of our compound (Chau, Malanda, & Milcent, 1998).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. Research on similar compounds can provide valuable information.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and photophysical properties of triazine compounds, have been a subject of interest. Geng et al. (2023) conducted a study on the synthesis and crystal structure of triazine derivatives, which might be relevant for understanding the chemical properties of our compound of interest (Geng, Zhao, Xu, Cao, Hu, & Gong, 2023).
Scientific Research Applications
Synthesis and Antiviral Activity
A study described a novel synthesis of benzamide-based 5-aminopyrazoles and related derivatives, exhibiting significant antiviral activities against the H5N1 subtype of the influenza A virus. Among the synthesized compounds, several demonstrated considerable viral reduction in bird flu influenza (Hebishy et al., 2020).
Reaction and Transformation Studies
Research on the reactions of acetylenecarboxylic acid with amines led to the synthesis of various compounds. This study contributes to understanding the hydrolysis processes and tautomerism between enamine and ketimine forms in related compounds (Iwanami et al., 1964).
Drug Delivery Applications
A study investigated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage. This research highlights the potential of such structures in drug delivery, particularly for cytotoxic compounds against human ovarian cancer cells (Mattsson et al., 2010).
Ring Transformation and Screening Data
Research on the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles led to the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and related compounds. This work is essential for understanding the chemical behavior and potential pharmaceutical applications of these compounds (Kurasawa et al., 1988).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-Carboxylate Derivatives
A study presented the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-carboxylate derivatives and their reactions. This research contributes to the development of novel compounds with potential pharmaceutical applications (Mohamed, 2021).
Synthesis and Characterization of Dendrimeric Melamine Cored Complexes
Research on the synthesis and characterization of dendrimeric melamine cored complexes focuses on their magnetic behaviors. This study is significant for understanding the properties of these complexes and their potential applications in various scientific fields (Uysal & Koc, 2010).
Synthesis and Neuroleptic Activity of Benzamides
A study on the synthesis of benzamides of N,N-disubstituted ethylenediamines and their neuroleptic activity sheds light on the potential pharmaceutical applications of these compounds (Iwanami et al., 1981).
Inverse Electron Demand Diels-Alder Reactions
Research on inverse electron demand Diels-Alder reactions of 2,4,6-(ethoxycarbonyl)-1,3,5-triazine contributes to the field of organic chemistry, particularly in the synthesis of functionalized 5,6-disubstituted pyrimidines (Boger & Dang, 1988).
Synthesis of Novel Nanofiltration Membranes
A study on the synthesis of novel sulfonated thin-film composite nanofiltration membranes explores their use in dye treatment, highlighting the potential of these membranes in water treatment applications (Liu et al., 2012).
Synthesis of Interesting Triazines and Triazepines as Potential Anti-Tumor Agents
Research on the synthesis of triazines and triazepines and their potential as anti-tumor agents contributes to the field of medicinal chemistry (Badrey & Gomha, 2012).
properties
IUPAC Name |
4-N-benzyl-6-ethoxy-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-2-25-18-23-16(20-12-14-7-4-3-5-8-14)22-17(24-18)21-13-15-9-6-10-19-11-15/h3-11H,2,12-13H2,1H3,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHGNDWVUGWTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NCC2=CN=CC=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-{4-ethoxy-6-[(3-pyridylmethyl)amino]-1,3,5-triazin-2-YL}amine |
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